6-chloro-N,N-dimethyl-4-nitropyridin-2-amine
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Description
6-chloro-N,N-dimethyl-4-nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a chemical compound with the molecular weight of 201.61 .
Molecular Structure Analysis
The molecular structure of 6-chloro-N,N-dimethyl-4-nitropyridin-2-amine is represented by the InChI code1S/C7H8ClN3O2/c1-10(2)7-4-5(11(12)13)3-6(8)9-7/h3-4H,1-2H3
. This indicates the presence of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms in the molecule.
Scientific Research Applications
Chemical Transformations and Synthesis
Formation of Aminals via Pummerer Rearrangement
The chemical 6-chloro-N,N-dimethyl-4-nitropyridin-2-amine has been reported to participate in reactions leading to the formation of unique compounds known as aminals. This transformation occurs through the Pummerer rearrangement process. Specifically, the reaction of similar aminopyridines with acid chlorides in the presence of dimethyl sulfoxide and a tertiary base results in the formation of these aminals. This reaction involves the attack of a suitable base on the N-methylenethiomethyl intermediates, leading to the expulsion of methyl mercaptan and the subsequent formation of aminals (Rakhit, Georges & Bagli, 1979).
N,N-Dimethylation of Nitro Compounds
A research study explored the N,N-dimethylation of different amines and nitro compounds using methanol under UV irradiation at room temperature. In this process, a wide range of N,N-dimethyl amines were synthesized. Interestingly, the yield of 4-chloro-N,N-dimethylaniline was optimized by adjusting the Pd loadings on the TiO2, and the dehalogenation reaction was inhibited during this process (Zhang et al., 2015).
Kinetics and Reactivity Studies
Investigations into the kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine have been conducted. These studies provide insights into the interaction and transformation rates of these compounds under various conditions, shedding light on the underlying mechanisms and potential applications in chemical synthesis (El-Bardan et al., 2002).
Synthesis and Antiprotozoal Activity of Derivatives
A study focused on the synthesis of pyridine thioaryl ethers by reacting pyridine nitro derivatives with thiols. This research is significant for its contribution to the development of compounds with potential antiprotozoal activity, highlighting the broader implications of chemical research in addressing health-related challenges (Fetisov et al., 2021).
properties
IUPAC Name |
6-chloro-N,N-dimethyl-4-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-10(2)7-4-5(11(12)13)3-6(8)9-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXFHGGMGILCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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